4-Amino-3-tert-butylbenzoic acid

Description

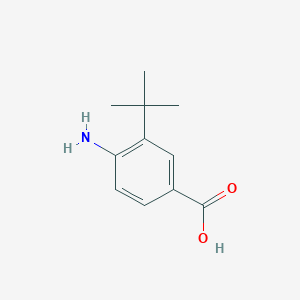

4-Amino-3-tert-butylbenzoic acid is a benzoic acid derivative featuring an amino group (-NH2) at the 4th position and a bulky tert-butyl group (-C(CH3)3) at the 3rd position of the aromatic ring. This compound serves as a critical intermediate in synthesizing pharmacologically active heterocyclic compounds, particularly due to its dual functional groups (amino and carboxylic acid), which enable diverse chemical modifications . Its tert-butyl substituent imparts significant steric hindrance and lipophilicity, influencing solubility, reactivity, and crystallinity .

Key synthetic routes involve nitro group reduction and protection with groups like fluorenylmethyloxycarbonyl (Fmoc), as demonstrated in the synthesis of derivatives such as 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (85% yield, 94% purity) . Spectroscopic characterization includes distinct NMR signals (e.g., 1.35 ppm for tert-butyl protons) and ESI-HRMS data (m/z 322.1414 [M+Na]+) .

Properties

IUPAC Name |

4-amino-3-tert-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLPOCRRHPIABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298938 | |

| Record name | 4-amino-3-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51990-94-4 | |

| Record name | NSC127023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-tert-butylbenzoic acid typically involves the nitration of 3-tert-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-tert-butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 4-Nitro-3-tert-butylbenzoic acid.

Reduction: 4-Amino-3-tert-butylbenzyl alcohol.

Substitution: 4-Acetamido-3-tert-butylbenzoic acid.

Scientific Research Applications

4-Amino-3-tert-butylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Amino-3-tert-butylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group provides steric hindrance, affecting the binding affinity and specificity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The tert-butyl group differentiates 4-amino-3-tert-butylbenzoic acid from analogs with smaller or linear alkyl chains. A comparative analysis is outlined below:

Key Findings:

Steric Effects: The tert-butyl group reduces reaction rates in sterically demanding environments. For example, Fmoc protection of this compound derivatives requires optimized conditions (e.g., THF solvent, excess Fmoc-Cl) to achieve 85% yield , whereas smaller substituents like methyl may react faster under similar conditions.

Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., THF, chloroform) but reduces water solubility compared to methyl or ethyl analogs .

Crystallinity : The bulky tert-butyl group promotes unique hydrogen-bonding motifs in the solid state, as observed in its crystal structure, which may influence pharmaceutical formulation .

Pharmacological Relevance

Nitro benzoic acid derivatives, including this compound, are pivotal in synthesizing heterocycles like benzimidazoles and quinazolines, which exhibit antimicrobial and anticancer activities . The tert-butyl group’s electron-donating nature stabilizes intermediates during cyclization reactions, a feature less pronounced in derivatives with electron-withdrawing substituents (e.g., trifluoromethyl groups in 4-(2-Hydroxy-4-(trifluoromethyl)phenyl)benzoic acid) .

Biological Activity

4-Amino-3-tert-butylbenzoic acid (CAS No. 51990-94-4) is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound, characterized by an amino group at the 4-position and a tert-butyl group at the 3-position of the benzene ring, has been studied for various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : Approximately 195.25 g/mol

- Melting Point : 165-167 °C

- Solubility : Limited in water; more soluble in organic solvents like ethanol and acetone.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The mechanism through which this compound exerts its biological effects is still under investigation. It is believed that the compound interacts with various biological targets, including:

- Enzymes : It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Receptors : Potential interactions with receptors could influence signaling pathways relevant to inflammation and microbial resistance.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its utility in developing anti-inflammatory therapeutics .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that derivatives of this compound demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings are particularly relevant for conditions such as Alzheimer's disease, where cholinesterase inhibitors are beneficial .

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.040 ± 0.004 | n.a. |

| Tacrine | 0.601 ± 0.047 | n.a. |

Note: TBD = To Be Determined; n.a. = Not Applicable

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for synthetic chemists:

- Oxidation : The amino group can be oxidized to a nitro group using agents like potassium permanganate.

- Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides and sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.